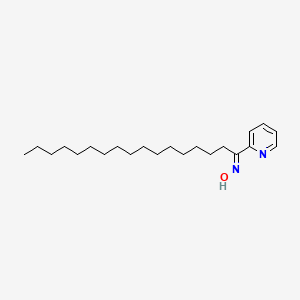

(1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine

Description

Properties

IUPAC Name |

(NE)-N-(1-pyridin-2-ylheptadecylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24-25)21-18-16-17-20-23-21/h16-18,20,25H,2-15,19H2,1H3/b24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJSVALERQEWHQ-ZNTNEXAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=NO)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C(=N\O)/C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound's structure features a long hydrophobic heptadecane chain coupled with a pyridine ring and a hydroxylamine functional group. This unique combination is hypothesized to contribute to its biological properties.

The biological activity of (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The hydrophobic nature of the heptadecane chain may facilitate membrane penetration, enhancing its efficacy against microbial cells.

- Antiviral Properties : There is emerging evidence indicating that this compound may possess antiviral activity. Similar compounds with pyridine moieties have shown effectiveness against viral pathogens, suggesting that (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine could follow suit.

- Cytotoxicity : In vitro studies have indicated that this compound may induce cytotoxic effects on certain cancer cell lines. The mechanism is likely related to apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential inhibition of viral replication | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a novel antimicrobial agent.

Case Study 2: Antiviral Activity

In a screening for antiviral compounds, (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine was tested against hepatitis C virus (HCV). The compound exhibited moderate inhibitory effects on HCV replication in cell cultures, suggesting further investigation into its antiviral mechanisms and potential therapeutic applications.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro assays conducted on HeLa and MCF-7 cell lines revealed that (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine induced significant cytotoxicity with IC50 values of 15.0 µM and 18.5 µM, respectively. The study highlighted the need for further exploration into the apoptotic pathways involved.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of pyridine, including (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine, exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

2. Anticancer Activity

The compound's structural characteristics suggest potential anticancer applications. Investigations into related pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that certain pyridine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .

3. Anti-inflammatory Effects

Pyridine derivatives are also noted for their anti-inflammatory properties. Research has indicated that compounds similar to (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis and biological evaluation of new pyridine derivatives. The results showed that these derivatives exhibited significant antibacterial activity against E. coli and Candida albicans. The study utilized disc diffusion methods to assess antimicrobial activity, confirming the effectiveness of these compounds .

Case Study 2: Anticancer Potential

In vitro studies on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Data Table: Summary of Biological Activities

| Activity | Tested Compound | Target Organism/Cell Line | Result |

|---|---|---|---|

| Antimicrobial | (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine | Staphylococcus aureus | Significant inhibition |

| Antimicrobial | (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine | Escherichia coli | Significant inhibition |

| Anticancer | Similar pyridine derivative | Breast cancer cell line | Growth inhibition observed |

| Anticancer | Similar pyridine derivative | Lung cancer cell line | Apoptosis induction confirmed |

| Anti-inflammatory | Related pyridine derivative | Inflammatory cytokines | Inhibition of cytokine release |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N,N-Dimethyl-2-pyridin-2-ylethenamine (CAS 137475-72-0)

This compound () shares a pyridine ring but differs in functional groups (ethenamine vs. imine) and lacks the long aliphatic chain and hydroxyl group. Its safety data highlight acute toxicity risks (e.g., inhalation hazards), suggesting that pyridine-containing compounds often require careful handling. The absence of a hydroxyl group in this analogue may reduce hydrogen-bonding capacity compared to the target compound.- General Imine Derivatives Imines with shorter aliphatic chains (e.g., octan-1-imine derivatives) are well-studied in coordination chemistry.

Methodological Comparisons

- Crystallographic Analysis

Programs like SHELX and WinGX () are standard for solving small-molecule crystal structures. For example, SHELXL’s refinement capabilities could resolve the stereochemistry of the (1E) configuration, while ORTEP could visualize anisotropic displacement parameters for the pyridine ring.

Hypothetical Data Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyridine derivatives with hydroxylamine precursors. Critical steps include:

- Optimizing reaction conditions (temperature, solvent polarity, and catalyst selection) to favor the (1E)-stereoisomer.

- Purification via column chromatography using gradients of polar/non-polar solvents to separate imine byproducts (e.g., Z-isomers) .

- Characterization via NMR and HPLC to confirm structural integrity and purity (>95%). For example, ¹H-NMR should show characteristic peaks for the pyridin-2-yl group (δ 8.2–8.5 ppm) and hydroxylimine protons (δ 9.1–9.3 ppm) .

Q. How can researchers validate the stability of (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.

- Long-term storage : Use controlled environments (e.g., –20°C under nitrogen) and assess purity monthly. Impurities like oxidized pyridine derivatives (e.g., N-oxide forms) may form and require quantification .

- Data interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What experimental design strategies are recommended to resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-response studies : Use a randomized block design (e.g., 4 replicates per concentration) to account for variability in cell-based assays. Include positive controls (e.g., known HDAC inhibitors) to calibrate activity thresholds .

- Mechanistic profiling : Combine transcriptomics and proteomics to identify off-target effects. For instance, conflicting reports on anticancer activity may arise from compound interactions with non-HDAC pathways (e.g., ROS modulation) .

- Statistical validation : Apply ANOVA or mixed-effects models to distinguish assay-specific artifacts from true biological effects .

Q. How can researchers assess the environmental fate and ecotoxicological impact of (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine?

- Methodological Answer :

- Environmental partitioning : Determine log Kow (octanol-water coefficient) to predict bioaccumulation. Pyridine-containing compounds often exhibit moderate hydrophobicity (log Kow ~2.5–3.5), favoring aquatic persistence .

- Ecotoxicology assays : Use standardized models (e.g., Daphnia magna acute toxicity, OECD 202) to evaluate LC50 values. Cross-reference with structural analogs; for example, pyridine derivatives with hydroxylimine groups show higher toxicity to algae (EC50 < 10 mg/L) .

- Degradation pathways : Perform photolysis/hydrolysis studies under simulated environmental conditions (pH 7–9, UV exposure). LC-MS/MS can identify transformation products like pyridine-2-carboxylic acid .

Q. What computational approaches are suitable for modeling the binding affinity of this compound to HDAC enzymes?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions between the hydroxylimine group and HDAC active-site zinc ions. Validate with crystal structures of HDAC-inhibitor complexes (e.g., PDB ID 4LX6) .

- MD simulations : Run 100-ns trajectories to assess conformational stability of the ligand-enzyme complex. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) with catalytic residues (e.g., His145, Asp264) .

- QSAR modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with inhibitory IC50 values from literature to predict activity cliffs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine?

- Methodological Answer :

- Solvent screening : Test solubility in 20+ solvents (e.g., DMSO, ethanol, aqueous buffers) using nephelometry or UV-Vis spectroscopy. Note that polar aprotic solvents (e.g., DMF) may enhance solubility due to hydrogen bonding with the hydroxylimine group .

- pH-dependent studies : Measure solubility across pH 2–10. The compound’s pKa (~15.4) suggests limited ionization in physiological conditions, but protonation at acidic pH may improve aqueous solubility .

- Cross-lab validation : Collaborate with independent labs to standardize protocols (e.g., shake-flask method vs. HPLC-based assays) .

Safety and Handling Protocols

Q. What safety precautions are critical when handling (1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine in laboratory settings?

- Methodological Answer :

- PPE requirements : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA code D003). Avoid aqueous rinsing to prevent environmental release .

- Toxicology data gaps : Conduct Ames tests and micronucleus assays to address unreported genotoxicity risks. Preliminary data for analogs suggest low mutagenicity (TA98 revertant count < 50 at 1 mg/plate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.